[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1401425-22-6
VCID: VC3008888
InChI: InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H
SMILES: C1CC1(CN2CCOCC2)N.Cl.Cl
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.14 g/mol

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride

CAS No.: 1401425-22-6

Cat. No.: VC3008888

Molecular Formula: C8H18Cl2N2O

Molecular Weight: 229.14 g/mol

* For research use only. Not for human or veterinary use.

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride - 1401425-22-6

Specification

CAS No. 1401425-22-6
Molecular Formula C8H18Cl2N2O
Molecular Weight 229.14 g/mol
IUPAC Name 1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H
Standard InChI Key DWXMMFJOEFFHLW-UHFFFAOYSA-N
SMILES C1CC1(CN2CCOCC2)N.Cl.Cl
Canonical SMILES C1CC1(CN2CCOCC2)N.Cl.Cl

Introduction

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. It is characterized by a morpholine ring attached to a cyclopropyl group, which is a key structural feature contributing to its biological activity. The compound's molecular formula is C₈H₁₆N₂O ⋅ 2HCl, and it has a CAS number of 1290042-81-7 .

Synthesis and Chemical Reactions

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride typically involves several steps, including the use of solvents like dichloromethane or ethanol. Catalysts may be employed to improve yields. The compound participates in various chemical reactions typical for amines, which are crucial for its application in organic synthesis and medicinal chemistry.

Synthesis Steps

  • Initial Formation: The synthesis often starts with the formation of the cyclopropyl group.

  • Attachment of Morpholine Ring: The morpholine ring is attached to the cyclopropyl group through a methylene linker.

  • Amination: The final step involves the introduction of the amine group.

Biological Activity and Potential Applications

The biological activity of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is influenced by its ability to interact with biological macromolecules, such as neurotransmitter receptors or enzymes. The morpholine structure facilitates these interactions through hydrogen bonding and hydrophobic interactions. Data from pharmacological studies can reveal specific binding affinities and activity profiles, indicating potential therapeutic effects.

Potential Therapeutic Targets

  • Neurotransmitter Receptors: The compound may interact with various neurotransmitter receptors, influencing neurological functions.

  • Enzymes: It could also target specific enzymes involved in metabolic pathways.

Research Findings and Future Directions

Research on [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is ongoing, with a focus on understanding its structure-activity relationships and optimizing its use in drug development. Studies may involve evaluating its efficacy in animal models or in vitro assays to determine its potential therapeutic applications.

Future Research Directions

  • In Vivo Studies: Conducting in vivo studies to assess the compound's pharmacokinetics and efficacy.

  • Structure Optimization: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.

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